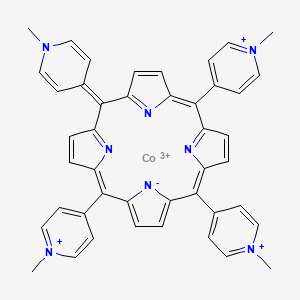

Cot4MPyP

Descripción

Propiedades

IUPAC Name |

cobalt(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.Co/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQKVULSEGUZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36CoN8+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51329-41-0, 63947-81-9 | |

| Record name | Tetrakis(N-methyl-4-pyridinium)porphine cobalt(III) complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051329410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(3-N-methylpyridyl)porphinecobalt(III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063947819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Strategies and Chemical Functionalization of Cot4mpyp

Established Synthetic Pathways for Cot4MPyP

The established synthetic route for this compound typically involves a two-step process, beginning with the formation of the neutral free-base porphyrin precursor, 5,10,15,20-tetra(4-pyridyl)porphyrin (TPyP), followed by its quaternization.

The first step, the synthesis of TPyP, is commonly achieved through the condensation reaction of 4-pyridylcarboxaldehyde with pyrrole (B145914). This reaction can be performed under reflux conditions in a mixture of propionic acid and acetic acid , or in refluxing acetic acid and nitrobenzene (B124822) researchgate.net. Alternative methods, such as one-pot condensation under microwave irradiation, have also been reported for TPyP synthesis, offering potential advantages in reaction efficiency researchgate.net.

The second step involves the quaternization of the pyridine (B92270) units of the synthesized TPyP. This is typically accomplished by refluxing TPyP with a methylating agent, such as methyl p-toluenesulfonate or iodomethane (B122720) (methyl iodide), in a solvent like dimethylformamide (DMF) researchgate.netresearchgate.net. This N-methylation reaction yields the cationic this compound, often as a halide salt, such as the tetrachloride or tetraiodide researchgate.net. Purification of the final product commonly involves techniques like column chromatography and recrystallization to achieve high purity .

A summary of the key synthetic steps and reagents is provided in the following table:

| Step | Reactants | Conditions | Product |

| 1. Condensation | 4-Pyridylcarboxaldehyde, Pyrrole | Reflux in propionic acid/acetic acid or acetic acid/nitrobenzene; or microwave irradiation | 5,10,15,20-tetra(4-pyridyl)porphyrin (TPyP) |

| 2. Quaternization | TPyP, Methyl p-toluenesulfonate or Iodomethane | Reflux in Dimethylformamide (DMF) | 5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphyrin (this compound) salt |

Post-Synthetic Modifications and Derivatization Approaches for this compound Analogues

Post-synthetic modification (PSM) strategies offer a versatile approach to introduce new functionalities or modify existing ones in molecular frameworks after their initial synthesis. This is particularly useful when certain functional groups might be incompatible with the initial reaction conditions or could interfere with the primary synthesis pathway rsc.org. For porphyrins, PSM can enable the fine-tuning of properties for specific applications.

Peripheral Functionalization Strategies

In the context of porphyrins, peripheral functionalization typically refers to modifications at the beta-positions of the pyrrole rings or the meso-positions (the carbon bridges connecting the pyrrole rings) mdpi.com. For this compound, the meso-positions are already occupied by the N-methylpyridyl groups, which are inherently cationic and contribute significantly to the compound's properties.

While the primary synthesis of this compound involves the introduction of these N-methylpyridyl groups at the meso-positions, the literature also describes the synthesis of other tetracationic porphyrin derivatives starting from different meso-substituted precursors mdpi.com. These approaches involve building the porphyrin core with specific substituents that can then be further derivatized to introduce cationic moieties, thereby creating analogues with varied peripheral structures. For instance, new tetracationic porphyrins can be synthesized starting from 5,10,15,20-tetrakis-(4-carbomethoxyphenyl)porphyrin, where the benzoate (B1203000) substituents at the meso-position are subsequently modified to introduce cationic groups mdpi.com. Direct peripheral functionalization of the pyrrole beta-positions of this compound itself is less commonly reported in the provided search results, as the existing meso-substituents already provide the desired water solubility and charge characteristics.

Axial Ligand Modification in this compound Complexes

This compound, as a porphyrin, can act as a tetradentate ligand, coordinating with various metal ions at its core to form metalloporphyrin complexes. A prominent example is copper(II) meso-tetra(N-methyl-4-pyridyl)porphyrin (CuTMPyP4) nih.govresearchgate.net. In such metalloporphyrin complexes, the central metal ion can often accommodate additional ligands in positions perpendicular to the porphyrin plane, known as axial ligands rsc.orgrsc.org.

Axial ligand modification, or "axial ligand engineering," involves altering these ligands to modulate the electronic structure and reactivity of the metal center rsc.orgrsc.org. This strategy is particularly relevant for influencing the catalytic, electrochemical, or photophysical properties of the metalloporphyrin complex. For example, in the context of oxygen reduction reaction catalysts, the nature of axial ligands can significantly impact the catalytic activity by weakening the adsorption energy of reaction intermediates rsc.org. Studies on oxoiron(IV) porphyrin complexes, for instance, have shown that axial ligands can affect their electronic features and reaction mechanisms rsc.org. While this compound itself is the porphyrin ligand, modifying the axial ligands bound to a metal ion complexed within its core represents a key derivatization approach for its metallated forms.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of chemical compounds like this compound is crucial for minimizing environmental impact and promoting sustainable practices epa.govconsensus.app. The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances epa.govsigmaaldrich.comyale.eduacs.org.

When evaluating the synthesis of this compound against these principles, several aspects can be considered:

Prevention of Waste: The multi-step synthesis of this compound, involving condensation and quaternization, inherently generates byproducts. Optimizing reaction conditions and exploring atom-economical routes can help minimize waste generation consensus.appacs.org.

Atom Economy: The condensation step to form TPyP, while efficient, may not incorporate all atoms of the starting materials into the desired product. Maximizing atom economy in both steps is a key goal for greener synthesis consensus.appacs.org.

Less Hazardous Chemical Syntheses: The current synthetic routes often employ organic solvents such as propionic acid, acetic acid, nitrobenzene, and dimethylformamide (DMF) researchgate.net. While some of these are less hazardous, exploring the use of greener solvents (e.g., water, ionic liquids, or solvent-free conditions) or reducing solvent volumes could significantly enhance the sustainability of the process sigmaaldrich.comyale.eduacs.org. Reagents like iodomethane are also hazardous.

Design for Energy Efficiency: The use of reflux conditions in both condensation and quaternization steps requires energy input researchgate.netmdpi.com. Investigating alternative energy sources or reaction conditions, such as microwave irradiation for TPyP synthesis, can lead to reduced energy consumption researchgate.netyale.edu.

Reduce Derivatives: The synthesis of this compound proceeds via the intermediate TPyP. While this is a necessary intermediate, the principle of "reduce derivatives" encourages minimizing unnecessary derivatization steps that require additional reagents and generate waste sigmaaldrich.comyale.eduacs.org.

Further research into alternative, more environmentally benign reagents, catalysts, and reaction media could significantly improve the green chemistry profile of this compound synthesis.

Coordination Chemistry of Cot4mpyp and Its Metal Complexes

Ligand Design Principles in Cot4MPyP Architectures

Ligand design is a strategic process involving the creation and modification of molecules to bind specifically to target metal ions, thereby enhancing biochemical interactions for various applications studysmarter.co.uk. In the context of this compound, the design principles are rooted in the inherent characteristics of porphyrin macrocycles. Porphyrins are known for their unique large-π conjugation structure, high apparent quantum efficiency, and tailorable functionality, which are key to their optoelectronic properties mdpi.com.

The core of the this compound ligand is a porphyrin macrocycle, a tetrapyrrolic system capable of chelating metal ions within its central cavity. The presence of four N-methyl-4-pyridyl groups at the meso positions of the porphyrin ring introduces positive charges and provides additional sites for potential interactions or modifications, influencing the ligand's solubility, electronic properties, and ability to engage in supramolecular assemblies nih.gov. The design of such ligands aims to optimize factors like selectivity, affinity, and stability of the resulting metal complexes studysmarter.co.uk. Computational tools and molecular modeling are increasingly utilized in modern ligand design to predict precise interactions and facilitate efficient synthesis studysmarter.co.uk. For instance, optimizing hydrophilic and hydrophobic interactions on a nanocrystal surface using engineered multidentate ligands is a demonstrated ligand design principle nanoge.org.

Formation and Characterization of this compound Metal Complexes

The formation of this compound metal complexes typically involves reacting the porphyrin ligand with appropriate metal salts. General methods for preparing metal complexes often include refluxing mixtures of metal salts and ligands in suitable solvents, followed by precipitation and washing researchgate.netscirp.org. The resulting complexes are then subjected to various characterization techniques to confirm their structure, composition, and properties.

Common spectroscopic methods for characterizing metal complexes include UV-Vis, infrared (IR), nuclear magnetic resonance (NMR), and elemental analysis researchgate.netscirp.orgmdpi.commdpi.com. For example, electronic spectra (UV-Vis) can reveal absorption bands characteristic of π–π* and n–π* transitions in the ligand and shifts upon complexation with metal ions mdpi.com. IR spectroscopy can identify functional groups and confirm coordination through shifts in characteristic vibrational frequencies, such as C=N bonds and metal-ligand stretching modes researchgate.netmdpi.com. Elemental analysis (C, H, N, S) provides empirical formula data scirp.org.

More advanced techniques like single-crystal X-ray crystallography offer detailed structural information, including coordination geometry and bond lengths mdpi.com. Soft X-ray absorption spectroscopy (XAS) is particularly useful for probing the electronic and coordination structures of metal porphyrin complexes in aqueous solutions, providing insights into metal-ligand delocalization ims.ac.jp. Magnetic susceptibility measurements can also provide evidence for the electronic configuration and geometry of the complex researchgate.net.

Coordination Geometries and Electronic Configurations

The coordination number and the electronic configuration of the central metal ion significantly influence the geometry of this compound metal complexes. The coordination sphere encompasses the central metal ion and its directly bonded ligands youtube.comlibretexts.org. Transition metals exhibit a range of coordination numbers, with 2, 4, and 6 being the most common, leading to linear, tetrahedral, square planar, and octahedral geometries, respectively youtube.comlibretexts.orgsolubilityofthings.comlibretexts.org.

For porphyrin complexes, the central metal ion typically resides within the porphyrin's N4 core, leading to a square planar coordination geometry for four-coordinate complexes. However, depending on the metal ion and the presence of additional axial ligands, other geometries can be adopted. For instance, five-coordinate square-pyramidal geometries are observed in some copper(II) complexes with N3 type ligands mdpi.com. Octahedral geometry is prevalent for many transition metal complexes, with six donor atoms arranged at 90° angles around the central atom libretexts.org.

The electronic configuration of the metal ion dictates its d-electron count, which, in turn, influences the complex's spin state (high-spin or low-spin) and stability uci.eduuomustansiriyah.edu.iq. For d4-d7 electron counts, the spin state depends on the crystal field splitting energy (Δo) relative to the electron pairing energy (Πtotal) uci.edu. Strong-field ligands lead to large Δo and low-spin complexes, while weak-field ligands result in small Δo and high-spin complexes uci.edu. The energy differences in C=N π* peaks in N K-edge XAS spectra of metal porphyrin complexes can reflect the different electronic configurations and spin multiplicities of the metal porphyrin complexes, demonstrating central-metal dependence of metal-ligand delocalization ims.ac.jp.

Supramolecular Assembly and Self-Organization of this compound Derivatives

This compound derivatives, like other porphyrin molecules, exhibit a remarkable ability to spontaneously form highly ordered functional nanostructures through non-covalent interactions mdpi.com. This process, known as supramolecular self-assembly, is driven by various forces, including π-π stacking, hydrogen bonding, and electrostatic interactions, particularly given the charged N-methyl-4-pyridyl groups on this compound mdpi.comresearchgate.net.

Supramolecular assembly can significantly enhance the properties of porphyrin systems, such as improving solar light absorption and charge transfer efficiency, which is beneficial for applications like photocatalysis mdpi.com. Porphyrin monomers can self-assemble into nanostructures via methods like reprecipitation, ion self-assembly, and coordination polymerization mdpi.com. The ordered arrangement of molecules within these assemblies leads to synergistic effects that can improve light absorption, charge transport, and catalytic performance mdpi.com.

The self-organization of soft matter, including porphyrin assemblies, is a key area of research aimed at translating fundamental insights into rational design strategies for novel functional materials tue.nl. This includes the hierarchical self-assembly of functional nanostructures and supramolecular materials with interesting physical or chemical properties uclm.es. The ability of this compound derivatives to self-organize into higher-order structures holds promise for the design of advanced nanomaterials with tailored functionalities researchgate.netnih.gov.

Data Tables

Table 1: Common Coordination Numbers and Geometries of Transition Metal Complexes youtube.comlibretexts.orgsolubilityofthings.comlibretexts.org

| Coordination Number | Common Geometries | Associated d-electron configurations (examples) |

| 2 | Linear | d10 (Cu⁺, Ag⁺, Au⁺, Hg²⁺) |

| 4 | Tetrahedral | d⁰, d¹⁰, or low LFSE (Ti, Al, Co²⁺ (d⁷)) |

| 4 | Square Planar | d⁸ (Pt²⁺, Pd²⁺, Au³⁺), Cu²⁺ (d⁹) |

| 5 | Trigonal Bipyramidal, Square Pyramidal | d¹, d², d³, d⁴, d⁸, d⁹ (V, Mn, Fe, Co, Ni) |

| 6 | Octahedral | Most common for d-block (Co, Ni, Cr) |

Table 2: Influence of Ligand Field Strength on Spin State for d⁴-d⁷ Metal Ions uci.edu

| d-electron Count | Ligand Field Strength | Δo vs. Πtotal | Spin State | Example Ions (Octahedral) |

| d⁴ | Weak-field | Δo < Πtotal | High Spin | Cr²⁺, Mo²⁺, Mn³⁺, Fe⁴⁺, Ru⁴⁺ |

| d⁴ | Strong-field | Δo > Πtotal | Low Spin | Cr²⁺, Mo²⁺, Mn³⁺, Fe⁴⁺, Ru⁴⁺ |

| d⁵ | Weak-field | Δo < Πtotal | High Spin | Mn²⁺, Re²⁺, Fe³⁺, Ru³⁺ |

| d⁵ | Strong-field | Δo > Πtotal | Low Spin | Mn²⁺, Re²⁺, Fe³⁺, Ru³⁺ |

| d⁶ | Weak-field | Δo < Πtotal | High Spin | Fe²⁺, Ru²⁺, Co³⁺, Rh³⁺, Pt⁴⁺ |

| d⁶ | Strong-field | Δo > Πtotal | Low Spin | Fe²⁺, Ru²⁺, Co³⁺, Rh³⁺, Pt⁴⁺ |

| d⁷ | Weak-field | Δo < Πtotal | High Spin | Fe⁺, Ru⁺, Co²⁺, Rh²⁺, Ni³⁺ |

| d⁷ | Strong-field | Δo > Πtotal | Low Spin | Fe⁺, Ru⁺, Co²⁺, Rh²⁺, Ni³⁺ |

Molecular Interactions of Cot4mpyp with Biological Macromolecules: Mechanistic Insights

DNA and RNA Interaction Mechanisms of Cot4MPyP

The interaction of this compound with DNA and RNA is primarily driven by a combination of minor groove binding, electrostatic forces, and stacking interactions, with specific preferences influenced by the nucleic acid's composition and structure.

Unlike some planar porphyrins (e.g., metal-free TMPyP4 or Cu(II)TMPyP), which are known to intercalate between DNA base pairs, this compound (Co(III)meso-tetrakis(N-methylpyridinium-4-yl)porphyrin) primarily binds to the exterior of DNA, specifically within the minor groove. nih.govnih.govx-mol.comacs.org This binding mode has been investigated using polarized light spectroscopies, including circular dichroism (CD) and linear dichroism (LD), which indicate external binding at low porphyrin-to-DNA ratios. nih.govx-mol.comacs.org

The cationic nature of this compound, stemming from its N-methyl-4-pyridinium groups, plays a crucial role in its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids through electrostatic forces. syr.eduscispace.comchem-soc.siresearchgate.net These electrostatic interactions are fundamental to the initial association between the porphyrin and the nucleic acid. While direct intercalation (insertion between base pairs) is less favored for cobalt(III) porphyrins due to the presence of axial ligands (such as water molecules on the cobalt ion), external binding, including groove binding and stacking along the polymer surface, becomes the predominant mode. nih.govx-mol.comacs.orgchem-soc.si

This compound demonstrates specificity in its recognition of nucleic acid sequences and structures. Studies using CD and LD spectroscopy have revealed that CoTMPyP exhibits different binding geometries when interacting with AT-rich (e.g., poly(dA).poly(dT)) versus GC-rich (e.g., poly(dG).poly(dC)) polynucleotides. nih.govchem-soc.si This difference in binding geometry is attributed to variations in the interaction between the porphyrin and the polynucleotides. For instance, in the case of GC polynucleotides, the amine group of guanine (B1146940) may protrude into the minor groove, influencing the porphyrin's orientation, a feature not present in AT polynucleotides. nih.gov This suggests that while binding primarily occurs in the minor groove, the precise orientation and nature of the interaction can be modulated by the base pair composition.

The binding of this compound to nucleic acids induces changes in their conformation, which can be detected through spectroscopic methods like CD and LD. The appearance of monomeric positive CD signals at low porphyrin-to-DNA ratios and bisignate CD signals at higher ratios suggests both individual binding events and stacking of this compound molecules along the polynucleotide surface within the minor groove. nih.govacs.orgchem-soc.si

Protein Binding Studies with this compound: Molecular Recognition

While porphyrins, in general, are known to interact with various biomolecules, specific detailed research findings focusing solely on the direct binding of this compound to proteins are less extensively documented in the provided search results. However, it is well-established that proteins interact with nucleic acids through a combination of physical forces, including electrostatic interactions (salt bridges), dipolar interactions (hydrogen bonding), entropic effects (hydrophobic interactions), and dispersion forces (base stacking). researchgate.netnih.gov These interactions can lead to both sequence-specific and non-sequence-specific binding. The positively charged nature of this compound suggests a potential for electrostatic interactions with negatively charged protein surfaces or specific amino acid residues. Further research would be needed to elucidate the precise molecular recognition mechanisms of this compound with specific protein targets.

G-Quadruplex DNA/RNA Interactions with this compound

This compound, as a cobalt(III) porphyrin, is recognized as a ligand capable of interacting with G-quadruplex DNA structures. researchgate.netrsc.orgmdpi.com G-quadruplexes are non-canonical nucleic acid structures formed in guanine-rich sequences, characterized by the stacking of G-quartets stabilized by Hoogsteen hydrogen bonds and monovalent cations. plos.org

Studies indicate that even when cobalt(III) porphyrins, such as those structurally similar to this compound, carry axial ligands (e.g., two water molecules), their interaction with G-quadruplex DNA occurs via a π-stacking-like mode with an external G-quartet. researchgate.netrsc.orgmdpi.com This external stacking interaction is a common mode for planar aromatic compounds, including porphyrins, to bind to G-quadruplexes. researchgate.netrsc.orgplos.org While some porphyrins like TMPyP4 (the metal-free ligand) are known for their strong interaction with G-quadruplexes, their selectivity over duplex DNA can be poor. plos.org The presence of the cobalt metal center and its axial ligands in this compound might influence the precise binding affinity and selectivity profile compared to metal-free porphyrins. The interaction of such porphyrins with G-quadruplexes is of significant interest due to the potential for interfering with G-quadruplex nucleic acid functions in cells. researchgate.netrsc.org

Catalytic Activity and Reaction Mechanism Investigations of Cot4mpyp Based Systems

Homogeneous Catalysis by Cot4MPyP Complexes

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in solution libretexts.org. This compound complexes are well-suited for homogeneous catalytic applications due to their water solubility and tunable redox potentials.

This compound, particularly in its free-base form or as a photosensitizer, can participate in oxidation reactions. For instance, 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride (a form of this compound) functions as a photosensitizer in photodynamic therapy (PDT) by generating singlet oxygen (¹O₂) upon irradiation, which subsequently induces oxidative DNA damage . This highlights its ability to facilitate oxidative processes through light-induced mechanisms. While direct examples of conventional oxidation catalysis (e.g., epoxidation, hydroxylation) by this compound itself were not extensively detailed in the provided snippets, the general role of porphyrins in oxidation, as seen with manganese porphyrins in adamant oxidation, suggests a broader potential for this compound derivatives in such reactions scispace.com.

This compound metal complexes are particularly notable for their roles in various reduction reactions, especially electrocatalytic reductions.

Oxygen Reduction Reaction (ORR): Cobalt(II) tetrakis(N-methyl-4-pyridyl)porphyrin (CoTMPyP) has been demonstrated as an electrocatalyst for the reduction of oxygen to hydrogen peroxide nsf.gov. Mechanistic studies on oxygen reduction by cobalt porphyrins have shown that Co(III)-superoxide protonation can be a rate-determining step nsf.gov. Similarly, iron(III) meso-tetra(N-methyl-4-pyridyl)porphine pentachloride (FeTMPyP) has been reported to act as an electrocatalyst for the oxygen reduction reaction, particularly when self-assembled with H₃PMo₁₂O₄₀ onto multi-walled carbon nanotubes (MWCNTs) frontierspecialtychemicals.com.

Nitric Oxide (NO) Reduction: FeTMPyP pentachloride also acts as an electrocatalyst for the reduction of nitric oxide (NO) frontierspecialtychemicals.com. This demonstrates the versatility of this compound iron complexes in mediating the reduction of important biological and environmental species.

The following table summarizes key findings in reduction reactions catalyzed by this compound complexes:

| Catalyst | Reaction | Product | Key Findings / Conditions | Reference |

| CoTMPyP | Oxygen Reduction | Hydrogen Peroxide | Electrocatalytic conversion of O₂ to H₂O₂. | nsf.gov |

| FeTMPyP | Nitric Oxide Reduction | - | Electrocatalytic reduction of NO. | frontierspecialtychemicals.com |

| FeTMPyP (on MWCNTs) | Oxygen Reduction | - | Electrocatalyst for ORR when combined with H₃PMo₁₂O₄₀ and self-assembled onto MWCNTs. | frontierspecialtychemicals.com |

Beyond oxidation and reduction, porphyrin-based catalysts, including those derived from this compound, can be involved in a range of other transformations. While specific examples for this compound in other homogeneous transformations were not detailed in the provided search results, the broader field of homogeneous catalysis with transition metal catalysts includes reactions like hydrogenation, hydroformylation, hydrocyanation, and various cross-coupling reactions slideshare.netnih.gov. The ability of porphyrin complexes to engage in diverse coordination and redox reactions suggests their potential in such areas, often involving the formation or cleavage of C-X bonds or other functional group interconversions.

Heterogeneous Catalysis Incorporating this compound

Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically a solid catalyst interacting with liquid or gaseous reactants libretexts.org. Incorporating this compound into heterogeneous systems can offer advantages such as easier separation of the catalyst from products and enhanced stability rsc.org.

A notable example of this compound incorporation into a heterogeneous system is the use of FeTMPyP pentachloride in combination with H₃PMo₁₂O₄₀, self-assembled onto multi-walled carbon nanotubes (MWCNTs), for the electrocatalytic oxygen reduction reaction frontierspecialtychemicals.com. In this setup, the porphyrin complex is immobilized on a solid support, acting as a heterogeneous electrocatalyst. This approach leverages the catalytic properties of the porphyrin while providing the benefits of heterogeneous systems, such as reusability and ease of separation libretexts.orgthe-innovation.orgyoutube.com. The design of such systems aims to maximize the contact area between the catalytic metal and reactants, often by depositing active materials on inert surfaces youtube.com.

Mechanistic Elucidation of this compound Catalytic Cycles

Understanding the reaction mechanisms and identifying intermediate species is crucial for optimizing catalytic performance and designing new catalysts. Mechanistic studies on this compound-based systems, particularly in electrocatalysis, have provided insights into the catalytic cycles.

For the electrocatalytic oxygen reduction by cobalt porphyrins (like CoTMPyP), mechanistic studies in acetonitrile (B52724) solution have revealed the formation of specific intermediate species nsf.gov. These studies suggest that the resting state of catalysis can involve a Co(II)-O₂ species, which undergoes a rate-determining proton-transfer reaction to produce a Co(III)-OOH (hydroperoxide) species nsf.gov. The subsequent reduction steps are often rapid. The identification of EPR-silent species in the presence of stronger acids further supports the formation of a Co(III)-OOH intermediate nsf.gov. The selectivity of the reaction, such as the production of hydrogen peroxide versus water, is influenced by the protonation steps and the nature of these intermediates nsf.gov.

The proposed mechanistic steps for oxygen reduction by CoTMPyP can be summarized as:

Equilibrium reaction between the Co(II) complex and O₂ to form a Co(II)-O₂ adduct.

Rate-determining proton-transfer to the Co(II)-O₂ species, leading to a Co(III)-OOH intermediate.

Subsequent rapid reduction steps to yield the final product (e.g., H₂O₂). nsf.gov

This detailed understanding of intermediate species, such as the Co(III)-hydroperoxide, is vital for elucidating the full catalytic cycle and controlling the reaction pathways in this compound-based catalytic systems.

Rate-Determining Steps and Kinetic Studies

While this compound, or Tetrakis(N-methyl-4-pyridinium)porphine cobalt(III) complex, is identified as a catalyst capable of facilitating redox reactions, detailed research findings specifically outlining its rate-determining steps and comprehensive kinetic parameters, such as Michaelis constants (K_m) or catalytic turnover rates (k_cat), were not found in the available literature. nih.gov Such data would typically be presented in tables, illustrating the quantitative aspects of its catalytic performance under different experimental conditions. The absence of specific kinetic data for this compound in the current search limits the ability to describe its precise catalytic mechanism in terms of rate-determining steps and to provide interactive data tables.

Further dedicated experimental studies focusing on the reaction kinetics of this compound-based systems would be necessary to elucidate these critical mechanistic details and to quantify its catalytic efficiency.

Photophysical and Electrochemical Characteristics of Cot4mpyp and Its Derivatives

Electronic Absorption and Emission Properties of Cot4MPyP

The electronic absorption and emission properties of porphyrin complexes like this compound are crucial for understanding their interaction with light and their potential in photodynamic applications. These properties are typically characterized by their unique absorption spectra, which often feature intense Soret (B) bands and weaker Q-bands in the visible region, characteristic of porphyrin macrocycles.

Electronic transitions in molecules occur when electrons move from a lower energy state (ground state) to a higher energy state (excited state) upon absorption of light, or vice versa during emission. The ground state typically refers to the lowest electronic energy state of a molecule, where all electron spins are paired in a singlet state wikipedia.org. Upon absorbing a photon, an electron can be promoted to an excited singlet state (S1, S2, etc.). These transitions are governed by the Franck-Condon principle, which states that electronic transitions occur without an immediate change in internuclear distances nih.gov.

For large polyatomic molecules or those in solution, electronic absorption spectra often appear unresolved, showing broad bands rather than distinct vibrational fine structure nih.gov. The analysis of orbital contributions to electronic transitions is critical for understanding excited state chemistry nih.gov. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) often correlates with the absorption wavelength, where a smaller energy gap can lead to absorption in the visible region habitablefuture.orgnih.govnih.govthegoodscentscompany.com.

Luminescence encompasses the emission of light from an excited state, including fluorescence and phosphorescence. Fluorescence is the emission of radiation that facilitates a transition from an excited singlet state (S1) back to the ground singlet state (S0) without a change in electron spin multiplicity wikipedia.orgnih.gov. This process typically occurs rapidly, within nanoseconds, and results in emitted light at longer wavelengths than the absorbed light due to energy loss through non-radiative pathways in the excited state nih.gov. Fluorescence spectra often appear as a near mirror image of the absorption spectrum, shifted to longer wavelengths nih.gov.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. This can occur through various mechanisms, including dynamic quenching (collisional quenching) or static quenching. Dynamic quenching involves collisions between the fluorophore and a quencher molecule, leading to non-radiative deactivation of the excited state. Static quenching, on the other hand, involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. Studies involving Stern-Volmer plots, derived from both steady-state and time-resolved measurements, are commonly used to distinguish between these mechanisms and determine quenching constants.

Energy and Electron Transfer Dynamics in this compound Systems

Energy transfer (ET) and electron transfer (ETR) are fundamental photoinduced processes occurring in natural and artificial light-harvesting systems. These dynamics are critical for the function of many chemical and biological systems, including solar energy conversion and catalysis.

Energy transfer involves the non-radiative transfer of excitation energy from a donor molecule to an acceptor molecule. This can occur via mechanisms such as Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer. Electron transfer involves the movement of an electron from one molecule (donor) to another (acceptor), leading to charge separation. The rates and efficiencies of these processes are influenced by factors such as the electronic coupling between the donor and acceptor, the reorganization energy, and the driving force of the reaction. Ultrafast transient absorption spectroscopy is a technique often employed to investigate charge transfer dynamics at very short timescales, revealing the kinetics of electron and hole transfer processes.

Redox Behavior and Electrochemistry of this compound Complexes

The redox behavior of porphyrin complexes, including this compound, is central to their catalytic and biological functions. The ability of the central metal ion and the porphyrin ligand to undergo reversible oxidation and reduction processes dictates their utility in various applications.

Cyclic Voltammetry (CV) is a widely used electrochemical technique for studying the redox properties of electroactive species. In CV, the potential of a working electrode is linearly swept between two potential limits, and the resulting current is measured. The resulting plot, a cyclic voltammogram, displays characteristic peaks corresponding to oxidation and reduction events. The peak potentials (Epa, Epc) and peak currents (Ipa, Ipc) provide qualitative and quantitative information about the redox processes, including reversibility, formal potentials, and diffusion coefficients. The scan rate (v) in CV experiments influences the current response, and multiple cycles can be performed to assess the stability of a system.

Chronoamperometry (CA) is another electrochemical technique where the potential of the working electrode is stepped to a specific value, and the current is monitored as a function of time. This technique is particularly useful for studying electrode kinetics, reaction mechanisms, and determining diffusion coefficients, especially when mass transport to the electrode surface is diffusion-controlled. The Cottrell equation describes the current decay over time in diffusion-limited chronoamperometry experiments. CA experiments can be single or double potential step, providing insights into the stability of electrogenerated species.

While specific cyclic voltammograms or chronoamperograms for this compound were not found in the search results, porphyrin complexes generally exhibit characteristic redox couples associated with both the metal center and the porphyrin macrocycle.

The oxidation state of the central metal ion in a coordination complex significantly influences its electronic structure, reactivity, stability, and optical properties, including color. Transition metals, like cobalt in this compound, are known for their ability to exhibit multiple oxidation states due to the similar energies of their d and s orbitals, allowing them to readily gain or lose electrons.

Advanced Spectroscopic and Analytical Methodologies for Cot4mpyp Characterization

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and elucidating molecular structures through the analysis of molecular vibrations. nih.govwikipedia.org These techniques provide a "chemical fingerprint" of a compound, allowing for qualitative analysis and identification. wikipedia.org

For metalloporphyrin complexes like Cot4MPyP, FT-IR and Raman spectroscopy are invaluable for:

Identifying characteristic vibrational modes: Porphyrin macrocycles exhibit distinct vibrational modes associated with C=C, C-N, and C-H stretching and bending vibrations within the ring and its peripheral substituents. uni.lu The presence of N-methyl-4-pyridinium groups would also show characteristic bands.

Probing metal-ligand interactions: Changes in the vibrational frequencies of the porphyrin core upon coordination to a metal ion, such as cobalt(III), can provide information about the strength and nature of the metal-ligand bonds.

Studying intermolecular interactions: These techniques can reveal hydrogen bonding or π-π stacking interactions in solid-state or solution.

While specific data for this compound was not found, typical vibrational modes for porphyrin derivatives and N-methylpyridinium groups would be expected in the following approximate ranges:

| Bond Type/Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type | Reference |

| N-H (porphyrin) | 3300 - 3400 | Stretch | uni.lu |

| C-H (aromatic) | 3000 - 3100 | Stretch | americanelements.com |

| C=N (porphyrin) | 1600 - 1650 | Stretch | uni.lu |

| C=C (porphyrin) | 1500 - 1580 | Stretch | uni.lu |

| C-N (porphyrin) | 1300 - 1390 | Stretch | uni.lu |

| Pyridinium (B92312) ring | 1470 - 1600, 1000 - 1100 | Stretch | americanelements.com |

| C-H (methyl) | 2800 - 3000 | Stretch | americanelements.com |

Illustrative Data Table: Expected Vibrational Frequencies for this compound

| Functional Group / Vibration | Expected FT-IR (cm⁻¹) | Expected Raman (cm⁻¹) | Interpretation (Illustrative) |

| Porphyrin N-H Stretch | 3300 - 3400 | - | Indicates free base porphyrin (if present) |

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 | Porphyrin and pyridinium C-H bonds |

| Porphyrin C=N Stretch | 1620 - 1640 | 1620 - 1640 | Characteristic of porphyrin macrocycle |

| Pyridinium C=C/C=N Stretch | 1580 - 1600 | 1580 - 1600 | Characteristic of pyridinium rings |

| Porphyrin Ring Breathing | - | 1350 - 1390 | Core vibration of porphyrin macrocycle |

| N-CH₃ Stretch | 2800 - 2850 | 2800 - 2850 | Methyl groups on pyridinium nitrogen |

| Co-N (porphyrin) | 400 - 550 | 400 - 550 | Metal-ligand coordination |

Note: The values in this table are illustrative and based on general knowledge of porphyrin and pyridinium vibrations. Actual values for this compound would require experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures, providing detailed information about the connectivity, environment, and spatial arrangement of atoms within a molecule. nih.govfishersci.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are routinely employed. nih.govamericanelements.com

For metalloporphyrins like this compound, NMR spectroscopy is crucial for:

Proton (¹H) NMR: Identifying and assigning signals to specific protons on the porphyrin macrocycle (e.g., β-pyrrole protons, meso-protons) and the N-methyl-4-pyridinium substituents (e.g., N-methyl protons, pyridinium ring protons). The chemical shifts are highly sensitive to the electronic environment and can indicate the presence of the paramagnetic cobalt(III) ion, which can induce significant shifts.

Carbon-13 (¹³C) NMR: Providing information on the carbon skeleton, including quaternary carbons. nih.gov

2D NMR techniques: Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) establish correlations between protons and carbons, including those separated by multiple bonds, aiding in complete structural assignment. fishersci.comnih.gov

Given the paramagnetic nature of cobalt(III), the NMR spectrum of this compound might exhibit broadened and shifted signals, which can still provide valuable information about the electronic structure and spin density distribution.

Illustrative Data Table: Expected NMR Chemical Shifts for this compound

| Proton/Carbon Type | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) | Interpretation (Illustrative) |

| Porphyrin Meso-Protons | 8.5 - 10.0 (or significantly shifted due to Co(III)) | 140 - 150 (or significantly shifted) | Protons/carbons at the bridge positions |

| Pyridinium α-Protons | 8.0 - 9.5 (or shifted) | 145 - 155 (or shifted) | Protons/carbons adjacent to N in pyridinium |

| Pyridinium β-Protons | 7.0 - 8.5 (or shifted) | 120 - 135 (or shifted) | Protons/carbons further from N in pyridinium |

| N-Methyl Protons | 3.0 - 4.5 (or shifted) | 40 - 50 (or shifted) | Methyl groups attached to pyridinium nitrogen |

| Porphyrin Pyrrole (B145914) Carbons | - | 120 - 160 (or shifted) | Carbons within the pyrrole rings |

| Porphyrin Quaternary Carbons | - | 140 - 160 (or shifted) | Carbons at the meso positions and pyrrole α-carbons |

Note: The values in this table are illustrative and based on general knowledge of porphyrin and pyridinium NMR shifts. The paramagnetic nature of Co(III) would likely induce significant shifts and broadening, requiring specialized interpretation. Actual values for this compound would require experimental data.

Mass Spectrometry Techniques in this compound Research

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to elucidate its elemental composition and structural features through fragmentation patterns. Various ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are commonly coupled with different mass analyzers (e.g., Time-of-Flight (TOF), Quadrupole).

For this compound, mass spectrometry is applied to:

Confirm molecular weight: The molecular ion peak (M⁺ or [M+H]⁺) provides direct confirmation of the compound's molecular mass. Given that this compound is a cobalt(III) complex, it would likely be observed as a positively charged species.

Verify purity: The absence of unexpected peaks indicates the purity of the sample.

Elucidate fragmentation pathways: Tandem MS (MS/MS) experiments can provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions, revealing the connectivity of the porphyrin core and its substituents.

Identify counter-ions: MS can also identify the presence and nature of counter-ions associated with the charged porphyrin complex.

Based on the molecular formula implied by "Tetrakis(N-methyl-4-pyridinium)porphine cobalt(III) complex" (C₄₄H₃₆CoN₈⁵⁺, assuming the porphyrin is dianionic and the four pyridinium groups are cationic, and the cobalt is +3, resulting in a net +5 charge on the complex), the expected molecular weight can be calculated. flybase.org

Illustrative Data Table: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value (Illustrative) | Interpretation (Illustrative) |

| Molecular Formula | C₄₄H₃₆CoN₈⁵⁺ | Based on structure |

| Calculated Exact Mass | ~735.24 g/mol (for C₄₄H₃₆CoN₈) | Based on atomic masses |

| Observed m/z (ESI-MS) | [M]⁵⁺/5 or [M+H]⁵⁺/5 | Molecular ion or protonated molecular ion |

| Fragmentation Ions | Characteristic porphyrin and pyridinium fragments | Structural elucidation of core and substituents |

Note: The exact mass would depend on the specific isotopes and the charge state observed in the experiment. The values in this table are illustrative and based on the theoretical composition of this compound. Actual values would require experimental data.

X-ray Diffraction Analysis of this compound Crystals and Complexes

X-ray Diffraction (XRD), particularly single-crystal X-ray diffraction, is the definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. nih.gov It provides detailed information on bond lengths, bond angles, molecular geometry, and crystal packing. fishersci.com

For this compound and its complexes, X-ray diffraction analysis would reveal:

Precise molecular geometry: Confirmation of the porphine (B87208) macrocycle's planarity or any distortions, the orientation of the N-methyl-4-pyridinium groups, and the coordination environment around the central cobalt(III) ion (e.g., octahedral, square planar).

Bond lengths and angles: Accurate measurements of Co-N bond lengths within the porphyrin core, C-C and C-N bond lengths within the porphyrin and pyridinium rings, and associated bond angles.

Crystal packing and intermolecular interactions: Insights into how individual this compound molecules arrange themselves in the crystal lattice, including details on non-covalent interactions such as π-π stacking between porphyrin rings or hydrogen bonding involving counter-ions or solvent molecules.

Polymorphism: Different crystal forms of this compound could be identified, which might impact its physical and chemical properties.

Illustrative Data Table: Expected X-ray Diffraction Parameters for this compound

| Parameter | Expected Value (Illustrative) | Interpretation (Illustrative) |

| Crystal System | Monoclinic / Triclinic / Orthorhombic | Arrangement of unit cell axes |

| Space Group | P2₁/c, P-1, etc. | Symmetry elements of the crystal |

| Unit Cell Dimensions (a, b, c) | ~10-20 Å | Dimensions of the repeating unit in the crystal |

| Unit Cell Angles (α, β, γ) | ~90-120° | Angles between unit cell axes |

| Z (Molecules per unit cell) | 2, 4, 8, etc. | Number of formula units in the unit cell |

| Co-N Bond Lengths | ~1.9 - 2.1 Å | Distance between cobalt and coordinated nitrogen atoms |

| Porphyrin Mean Plane Deviation | < 0.1 Å (for planar) | Indication of porphyrin core planarity |

Note: The values in this table are illustrative and based on typical crystallographic data for metalloporphyrins. Actual values for this compound would require experimental data.

Advanced Optical Spectroscopy (e.g., Time-Resolved, Circular Dichroism)

Advanced optical spectroscopic techniques provide insights into the electronic structure, excited-state dynamics, and chirality of molecules. Time-resolved spectroscopy and Circular Dichroism (CD) are particularly relevant for metalloporphyrins.

Time-Resolved Spectroscopy: Time-resolved spectroscopy, such as time-resolved fluorescence or transient absorption spectroscopy, investigates dynamic processes in materials on ultrafast timescales (femtoseconds to milliseconds). wikipedia.org For this compound, these techniques are employed to:

Study excited-state dynamics: Determine fluorescence lifetimes, quantum yields, and the kinetics of excited-state relaxation pathways (e.g., intersystem crossing, internal conversion). This is crucial for understanding its potential in photodynamic therapy or light-harvesting applications.

Investigate charge transfer processes: Analyze the rates and efficiencies of electron or energy transfer within the complex or with interacting species.

Probe triplet state formation and decay: Given the presence of a heavy metal like cobalt, intersystem crossing to the triplet state is often efficient in metalloporphyrins, which can be studied through transient absorption.

Illustrative Data Table: Expected Time-Resolved Spectroscopy Parameters for this compound

| Parameter | Expected Value (Illustrative) | Interpretation (Illustrative) |

| Fluorescence Lifetime (τf) | Picoseconds to Nanoseconds | Duration of excited singlet state |

| Triplet State Lifetime (τT) | Microseconds to Milliseconds | Duration of excited triplet state |

| Quantum Yield (Φf) | 0.01 - 0.1 (low for Co(III) porphyrins) | Efficiency of fluorescence emission |

| Intersystem Crossing Rate | High | Efficiency of singlet to triplet conversion |

Note: The values in this table are illustrative and based on general characteristics of metalloporphyrins. Actual values for this compound would require experimental data.

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While this compound itself, if symmetrically substituted, might not be inherently chiral, its interactions with chiral biomolecules (e.g., DNA, proteins) can induce chirality or changes in its electronic transitions, making CD a valuable tool. For metalloporphyrins and their interactions, CD spectroscopy can:

Detect induced chirality: If this compound interacts with a chiral environment (e.g., DNA, proteins), it can exhibit induced CD signals in its Soret (B-band) and Q-band regions, providing insights into the binding mode and conformational changes.

Study conformational changes: Changes in the CD spectrum can indicate alterations in the molecular conformation of the porphyrin or its interacting biomolecule.

Probe metal d-d transitions: Near-infrared CD can be used to investigate the geometric and electronic structure by probing metal d→d transitions, especially relevant for transition metal complexes like cobalt(III) porphyrins.

Illustrative Data Table: Expected Circular Dichroism Features for this compound (Induced CD)

| Spectral Region | Expected CD Signal (Illustrative) | Interpretation (Illustrative) |

| Soret (B) Band | Positive/Negative ellipticity at ~400-450 nm | Induced chirality upon interaction with chiral biomolecules |

| Q-Bands | Positive/Negative ellipticity at ~500-650 nm | Induced chirality and electronic transitions |

| Metal d-d Transitions | Weak signals in NIR region | Probing electronic structure of Co(III) |

Note: Induced CD signals would only be observed if this compound interacts with a chiral environment. The values in this table are illustrative and based on general principles of CD spectroscopy for metalloporphyrins. Actual values for this compound would require experimental data.

Computational and Theoretical Chemistry Approaches for Cot4mpyp Systems

Quantum Chemical Calculations (DFT, Ab Initio) on Cot4MPyP Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio approaches, are fundamental tools for studying the electronic structure of molecules wikipedia.orgsimonsfoundation.orgresearchgate.netnih.govethz.ch. These methods aim to solve the electronic Schrödinger equation, providing insights into properties like electron density distribution, molecular orbitals, energy levels, and spectroscopic characteristics qcware.comcqt.sgarxiv.orgcore.ac.uk. DFT, in particular, is widely used for its balance of accuracy and computational efficiency for larger systems wikipedia.orgsimonsfoundation.orgresearchgate.netnih.gov. Ab initio methods, meaning "from first principles," utilize only fundamental physical constants and the atomic structure as input, without empirical parameters cqt.sgconicet.gov.ar. While these methods are broadly applicable to investigate the electronic properties of various molecular systems, including complex organic molecules and metalloporphyrins, specific detailed research findings on the electronic structure of this compound derived solely from dedicated DFT or ab initio calculations were not found within the scope of the provided information.

Molecular Dynamics Simulations of this compound in Solution and Interacting with Biomolecules

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time simonsfoundation.orgnih.govsumitomo-chem.co.jpnih.gov. By applying classical mechanics to model interatomic interactions, MD simulations can provide insights into the dynamic behavior of molecules in various environments, such as in solution or interacting with other molecules nih.govsumitomo-chem.co.jpnih.gov. These simulations are particularly valuable for studying the conformational flexibility of molecules, their solvation behavior, and their interactions with biomolecules like DNA or proteins arxiv.orgsumitomo-chem.co.jpresearchgate.netrsc.orgnus.edu.sgboisestate.eduillinois.edubiorxiv.org. MD simulations in solution can help understand how the solvent affects the structure and dynamics of this compound, while simulations involving biomolecules can elucidate binding modes, interaction strengths, and the influence of this compound on biomolecular structure and dynamics rsc.orgboisestate.eduillinois.edu. Although MD simulations are commonly applied to study the interactions of porphyrin derivatives with DNA, specific detailed results from MD simulations focusing solely on this compound in solution or interacting with biomolecules were not available in the provided context.

Mechanistic Predictions for this compound Reactions via Computational Modeling

Computational modeling plays a significant role in understanding and predicting chemical reaction mechanisms sumitomo-chem.co.jpwikipedia.orgsciforum.netmdpi.comims.ac.jprsc.org. Methods like DFT and combined Quantum Mechanics/Molecular Mechanics (QM/MM) are frequently used to explore reaction pathways, identify transition states, and calculate activation energies conicet.gov.arnih.govrsc.orgmtu.edu. This allows for the theoretical prediction of how a reaction proceeds at the molecular level, including the sequence of elementary steps and the energetics involved sumitomo-chem.co.jpims.ac.jprsc.org. For a compound like this compound, which may be involved in various chemical transformations or act as a catalyst, computational mechanistic studies could provide valuable insights into its reactivity and catalytic activity conicet.gov.armdpi.comnih.govmtu.edu. However, specific detailed research findings on mechanistic predictions for reactions involving this compound derived solely from computational modeling were not found within the provided information.

Structure-Activity/Property Relationship Derivations from Computational Data

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the structural features of molecules with their biological activities or physicochemical properties nih.govresearchgate.netnih.govnih.govresearchgate.netgerdschroeder-turk.org. Computational data, including descriptors derived from quantum chemical calculations and analyses of MD trajectories, can be used to build predictive models for SAR and SPR nih.govnih.govresearchgate.netnih.gov. These models can help in understanding which structural features are important for a particular activity or property and can guide the design of new molecules with desired characteristics nih.govresearchgate.netgerdschroeder-turk.org. While computational approaches are widely used in drug discovery and materials science for SAR/SPR analysis, specific detailed derivations of structure-activity or structure-property relationships for this compound based solely on computational data were not available in the provided context.

Advanced Research Applications of Cot4mpyp in Non Clinical Domains

Cot4MPyP in Chemical Sensing and Biosensing Platforms (Non-Clinical Diagnostic Principles)

This compound's inherent optical and electrochemical characteristics position it as a promising candidate for the development of advanced chemical and biosensing platforms. These platforms are designed to detect a wide array of analytes in non-clinical contexts, such as environmental monitoring or industrial process control.

The design of chemical sensors typically involves a sensing element that interacts directly with the target analyte and a transducer that converts this interaction into a measurable signal, which can be electrical, optical, or thermal azosensors.com. This compound's strong absorption in the visible spectrum and its fluorescence properties are key to its application in optical sensing mechanisms cymitquimica.comshimadzu.comsciencedaily.com. As a fluorescent organic small molecule probe (FOSMP), this compound can serve as a fluorophore, where its signal response is modulated upon recognition of a target analyte sciencedaily.com.

Furthermore, the electrochemical activity inherent to porphyrin structures suggests its suitability for electrochemical sensing. Electrochemical sensors detect changes in electrical properties (e.g., current or voltage) resulting from chemical interactions azosensors.com. For electroactive compounds, electrochemical detection can be highly sensitive and selective shimadzu.commdpi.com. The cationic nature of this compound can also facilitate specific interactions, for instance, with negatively charged species, forming the basis of selective sensing cymitquimica.com.

This compound's characteristics make it suitable for the detection of various small molecules and ions. Fluorescent sensors are widely explored for detecting metal ions due to their high sensitivity, selectivity, and capacity for real-time monitoring mdpi.com. While direct examples of this compound specifically detecting a wide range of small molecules or ions in non-clinical settings are not exhaustively detailed in the provided sources, the general principles of porphyrin-based sensing are applicable. For instance, metal-organic frameworks (MOFs), which often incorporate organic ligands structurally related to porphyrins, have been shown to detect various metal ions and anions through changes in fluorescence emission rsc.org. This highlights the potential for this compound to be integrated into or inspire similar sensing strategies for environmental or industrial analytes.

Electrochemical biosensors, which can utilize advanced nanomaterials, have demonstrated the ability to detect heavy metal ions such as lead (Pb²⁺) and chromium (Cr³⁺) with high sensitivity and label-free detection capabilities mdpi.com. This compound's potential for electrochemical activity could enable its use in such systems for environmental contaminant detection.

Integration of this compound into Functional Materials

The integration of this compound into various material matrices leads to the creation of novel functional materials with tailored properties, particularly in hybrid systems and devices leveraging its photoactive and electroactive characteristics.

This compound has been successfully incorporated into hybrid materials and nanostructures, demonstrating its versatility in material science. For example, it has been entrapped within microporous silica (B1680970) gels using the sol-gel method to produce photosensitive composites that exhibit good light transparency researchgate.net. This approach allows for the creation of stable materials with embedded photoactive components.

Additionally, this compound has been encapsulated into poly(lactic-co-glycolic acid) (PLGA) nanoparticles researchgate.net. These nanoparticles typically measure around 130 nm and demonstrate high association efficiency, indicating effective incorporation of the porphyrin within the polymeric nanostructure researchgate.net. Such hybrid nanomaterials, combining organic (this compound) and inorganic or polymeric elements, offer diverse properties and hold significant potential for various nanotechnology applications nih.gov.

This compound's strong absorption in the visible light spectrum and its photosensitizing nature are crucial for its role in photoactive devices cymitquimica.com. Porphyrins and their metal complexes are recognized for their intriguing photophysical and photochemical features, making them promising for applications in molecular photovoltaics flybase.org. This directly supports the potential for this compound to be utilized in organic solar cells (OSCs), which rely on organic molecules for efficient light harvesting and charge separation sciencedaily.comresearchgate.netumich.edumdpi.com. While specific devices incorporating this compound were not detailed, its fundamental properties align with the requirements for components in such photoactive systems.

In the realm of electroactive devices, photoelectrochemical sensors represent a relevant application area. These sensors typically involve a photosensitive film that generates a photocurrent upon photoexcitation, enabling detection mechanisms fapesp.brnih.gov. Given this compound's photosensitivity, it could contribute to the development of such devices. Furthermore, its inherent electrochemical activity suggests its potential use in various electroactive devices where the conversion of chemical events into electrical signals is desired shimadzu.commdpi.com.

Analytical Chemistry Applications of this compound

This compound finds direct application in analytical chemistry, particularly in quantitative and qualitative determination methods. Analytical chemistry focuses on identifying and quantifying chemical entities and improving methodologies, including detection limits, reproducibility, accuracy, and precision fishersci.ca.

A notable application of this compound (specifically as TMPyP) is its use as an "Ultra-high sensitive spectrophotometric reagent for Cu, Mg" nih.gov. This indicates its utility in spectrophotometric assays for the precise measurement of these metal ions. Moreover, it is employed "For the simultaneous determination of metals by HPLC" nih.gov. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique, and its coupling with various detectors, including UV, fluorescence, and electrochemical detection, allows for the separation, identification, and quantification of diverse compounds iarc.frshimadzu.commdpi.com. The ability of this compound to function as a reagent in such sophisticated analytical techniques underscores its importance in the field of analytical chemistry.

Future Research Directions and Unexplored Avenues in Cot4mpyp Chemistry

Synergistic Approaches in Cot4MPyP Design and Application

The true potential of this compound may be unlocked through synergistic combinations with other materials and molecules. Future research is expected to focus on the design of hybrid systems that leverage the unique properties of this compound in concert with other functional components. This could involve the development of composite materials where this compound is integrated into polymer matrices, metal-organic frameworks (MOFs), or onto nanoparticle surfaces. Such synergistic approaches could lead to materials with enhanced catalytic activity, superior sensing capabilities, or novel photophysical properties.

For instance, the incorporation of this compound into molecularly imprinted polymers (MIPs) could create highly selective sensors or extraction materials. The this compound moiety could act as a catalytic or signaling unit, while the polymer provides a specific recognition site. The successful design of such systems will require a deep understanding of the intermolecular interactions between this compound and the host material, necessitating advanced characterization techniques. researchgate.net

Challenges and Opportunities in this compound Research

Despite its promise, the field of this compound research faces several challenges that also present significant opportunities for innovation. One of the primary hurdles is the development of scalable and cost-effective synthetic routes to this compound and its derivatives. Overcoming this challenge will be crucial for the widespread application of this compound. news-medical.net

Another challenge lies in the comprehensive characterization of this compound's dynamic behavior and its interactions with its environment. This will require the application of advanced spectroscopic and computational methods to elucidate reaction mechanisms and predict material properties. mdpi.com Furthermore, ensuring the long-term stability and processability of this compound-based materials will be critical for their translation into real-world technologies.

These challenges, however, open up numerous avenues for research. There is a significant opportunity to develop novel synthetic methodologies, including greener and more efficient chemical processes. news-medical.netnih.gov The need for advanced characterization techniques also drives the development of new analytical tools and computational models. mdpi.com The exploration of this compound's potential in emerging fields such as biomedicine and sustainable energy presents exciting opportunities for high-impact discoveries. nih.govfrontiersin.org

Potential for Novel Academic Discoveries and Methodologies

The study of this compound is poised to contribute to fundamental academic discoveries and the development of new scientific methodologies. The unique electronic and structural properties of this compound could provide a platform for exploring fundamental concepts in coordination chemistry, photochemistry, and catalysis.

Future research could lead to the discovery of unprecedented chemical transformations catalyzed by this compound complexes. The development of novel in situ and operando spectroscopic techniques will be essential to observe and understand these processes in real-time. researchgate.net Moreover, the complexity of this compound systems may inspire the development of new computational models and theoretical frameworks to predict their behavior and guide the design of new experiments. mdpi.com The interdisciplinary nature of this compound research, bridging chemistry, materials science, and biology, will foster collaborations and lead to the emergence of new research paradigms. tudelft.nl

| Research Area | Potential Synergistic Approach | Key Challenge | Associated Opportunity | Novel Methodology |

| Sensing | Integration into Molecularly Imprinted Polymers (MIPs) | Achieving high selectivity and sensitivity | Development of advanced sensors for environmental and biomedical applications | In-situ spectroscopic analysis of host-guest interactions |

| Catalysis | Immobilization on nanoparticle surfaces | Ensuring catalyst stability and reusability | Design of highly efficient and recyclable catalytic systems | Operando spectroscopy to monitor catalytic cycles |

| Photophysics | Combination with quantum dots or organic dyes | Controlling energy transfer processes | Creation of novel materials for light-harvesting and bioimaging | Time-resolved spectroscopy to study excited-state dynamics |

| Materials Science | Incorporation into Metal-Organic Frameworks (MOFs) | Maintaining structural integrity during modification | Development of functional porous materials for gas storage and separation | Advanced computational modeling of framework-guest interactions |

Q & A

Q. What interdisciplinary approaches can elucidate this compound’s role in hybrid catalytic systems (e.g., photocatalysis + electrocatalysis)?

- Methodological Answer : Combine in situ Raman spectroscopy with electrochemical impedance spectroscopy (EIS) to monitor interfacial charge transfer. Use synchrotron-based XAS to study metal oxidation states during catalysis. Collaborate with computational chemists to model hybrid interfaces .

Key Methodological Considerations

- Data Reliability : Cross-validate findings using orthogonal techniques (e.g., XRD + TEM for crystallinity) .

- Ethical Compliance : Declare conflicts of interest and adhere to data retention policies (e.g., RAW data archived for 10 years) .

- Research Gaps : Prioritize questions addressing understudied aspects (e.g., long-term environmental impact of this compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.